molecular formula C10H7FO2 B3338982 (3-fluoro-phenyl)-propynoic Acid Methyl Ester CAS No. 221148-38-5

(3-fluoro-phenyl)-propynoic Acid Methyl Ester

Cat. No.: B3338982
CAS No.: 221148-38-5
M. Wt: 178.16 g/mol
InChI Key: VJOULIAYOSQMCR-UHFFFAOYSA-N
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Description

(3-fluoro-phenyl)-propynoic Acid Methyl Ester is an organic compound that features a fluorinated phenyl ring attached to a propynoic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-phenyl)-propynoic Acid Methyl Ester typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

    Formation of Propargyl Alcohol: The aldehyde undergoes a propargylation reaction to form 3-fluoro-propargyl alcohol.

    Oxidation: The propargyl alcohol is then oxidized to form 3-fluoro-propynoic acid.

    Esterification: Finally, the propynoic acid is esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-phenyl)-propynoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-fluoro-benzoic acid.

    Reduction: 3-fluoro-phenyl-propynol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-fluoro-phenyl)-propynoic Acid Methyl Ester serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the materials science industry, this compound is used in the development of advanced polymers and coatings. Its incorporation into polymer backbones can improve thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (3-fluoro-phenyl)-propynoic Acid Methyl Ester exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylboronic Acid: Another fluorinated phenyl compound used in organic synthesis.

    3-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a fluorine atom.

    3-Chlorophenylboronic Acid: Contains a chlorine atom instead of fluorine.

Uniqueness

(3-fluoro-phenyl)-propynoic Acid Methyl Ester is unique due to the presence of both a fluorinated phenyl ring and a propynoic acid methyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOULIAYOSQMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2,2-dibromo-vinyl)-3-fluoro-benzene (23.8 g) in anhydrous THF (350 ml) cooled to −78° was added dropwise over 30 minutes, n-butyllithium (2.2 eq, 1.6M in hexanes). The mixture was stirred for a further 30 minutes at −78° before methyl chloroformate (11.6 g, 9.5 ml) was added and the resultant mixture allowed to warm to 0° for 1hour before being diluted with 1:1saturated aqueous sodium bicarbonate:ammonium chloride (100 ml) and extracted into ether (2×100 ml). The combined organic extract was washed with brine (25 ml), dried (Na2SO4) and evaporated to dryness to give the title compound as a brown oil (16.7 g, 100%).
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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